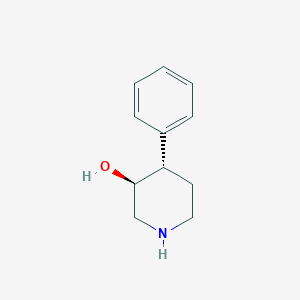

trans-4-Phenyl-3-piperidinol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-phenylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIUNMRQJGMTGZ-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 4 Phenyl 3 Piperidinol and Its Analogues

Strategies for Piperidine (B6355638) Ring Construction

The formation of the core piperidine heterocycle can be achieved through several strategic approaches, starting from various acyclic or heterocyclic precursors.

Catalytic Hydrogenation of Pyridine (B92270) Precursors

One of the most direct methods for synthesizing piperidine derivatives is the reduction of corresponding pyridine precursors. Catalytic hydrogenation is a widely employed technique, utilizing various metal catalysts and reaction conditions to achieve high yields.

The hydrogenation of substituted pyridines to piperidines is a powerful method, often using clean hydrogen gas. asianpubs.org A range of catalysts, including platinum, palladium, rhodium, and ruthenium, have been investigated for this transformation. asianpubs.org For instance, the catalytic hydrogenation of various substituted pyridines using platinum(IV) oxide (PtO₂, Adams' catalyst) in glacial acetic acid has been shown to be effective. asianpubs.org This method proceeds under 50 to 70 bar of hydrogen pressure at room temperature, affording the corresponding piperidine derivatives. asianpubs.org The use of glacial acetic acid as a protic solvent helps to enhance the catalytic activity and reduce the poisonous effect of pyridine derivatives on the catalyst. asianpubs.org

Electrocatalytic hydrogenation has also emerged as a sustainable alternative, operating at ambient temperature and pressure. acs.org Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, pyridine can be converted to piperidine with high efficiency and yield. acs.org This method avoids the need for high-pressure hydrogen gas and acidic additives, which can cause corrosion and waste. acs.org

| Precursor | Catalyst | Conditions | Product | Yield | Reference |

| 3-Phenyl pyridine | PtO₂ | H₂ (60 bar), Glacial Acetic Acid, RT, 8 h | 3-Phenyl piperidine | N/A | asianpubs.org |

| Pyridine | Rh/C | Electrocatalysis, AEM, ambient T/P | Piperidine | 98% | acs.org |

| 3-Methyl pyridine | PtO₂ | H₂ (70 bar), Glacial Acetic Acid, RT, 4-6 h | 3-Methyl piperidine | N/A | asianpubs.org |

| N-ethylpyridinium salts | [Cp*RhCl₂]₂ | Formic Acid, H₂O, 40 °C | Chiral piperidines | Good | bohrium.com |

Table 1: Examples of Piperidine Synthesis via Catalytic Hydrogenation.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of the piperidine ring from a linear precursor containing the necessary nitrogen and carbon atoms. These methods offer a high degree of control over the substitution pattern of the final product.

Various catalytic systems have been developed to facilitate these cyclizations. Gold-catalyzed tandem reactions of enynyl esters can produce polyfunctional piperidines through an isomerization and subsequent intramolecular [3+2] cycloaddition. nih.gov Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine ring. mdpi.comnih.gov

Radical-mediated cyclizations provide another powerful tool for piperidine synthesis. mdpi.com For example, cobalt(II) catalysts can be used for the intramolecular cyclization of linear amino-aldehydes. mdpi.com Additionally, N-radical approaches, such as the copper(I)-catalyzed enantioselective cyclization, have been developed. mdpi.com Ring-closing metathesis (RCM) is another key strategy for forming a tetrahydropyridine (B1245486) intermediate, which can then be functionalized to create the desired 3-hydroxypiperidine (B146073) structure. ru.nl Diastereoselective synthesis of highly substituted N-hydroxypiperidines has been achieved via the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.com

Reductive Amination Routes

Reductive amination is a versatile and widely used method for forming C-N bonds and constructing heterocyclic rings like piperidine. umh.es This approach typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction.

The double reductive amination (DRA) of dicarbonyl compounds is a straightforward strategy to access the piperidine skeleton. chim.it This method is particularly useful in the synthesis of polyhydroxypiperidines, where sugar-derived dicarbonyls can be used to control the stereochemistry of the hydroxyl groups. chim.it The nitrogen source can be varied, with ammonia (B1221849) or other primary amines commonly used. chim.it For example, the synthesis of isofagomine was achieved through a DRA reaction using ammonia and hydrogen gas as the reducing agent. chim.it

A one-pot procedure for the reductive amination of secondary amines like piperidines with various aldehydes has been developed using a borane-pyridine complex as a less toxic alternative to sodium cyanoborohydride. tandfonline.com This method is compatible with a range of functional groups and can be performed in both protic and aprotic solvents. tandfonline.com Iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) also provides an efficient route to piperidines. nih.gov

Stereoselective Synthesis of trans-4-Phenyl-3-piperidinol

Achieving the specific trans stereochemistry between the phenyl group at C-4 and the hydroxyl group at C-3 is a critical challenge in the synthesis of this compound. This requires precise control over the reduction of a ketone precursor or the use of enantioselective catalysts.

Diastereoselective Reduction Methods

The most common approach to synthesizing this compound involves the diastereoselective reduction of a 4-phenyl-3-piperidone precursor. The choice of reducing agent is critical in determining the ratio of cis to trans isomers.

The reduction of 3-phenyl-4-piperidone (B8755815) with sodium borohydride (B1222165) in ethanol (B145695) at room temperature yields a mixture of cis and trans isomers, with the trans isomer being predominant. prepchem.com The desired trans-3-phenyl-4-piperidinol can then be isolated and purified by trituration and recrystallization. prepchem.com

For related 3-hydroxypiperidine systems, bulky reducing agents are often employed to achieve high diastereoselectivity. L-Selectride has been shown to be effective in the diastereoselective reduction of keto amides, affording syn-dihydroxy amides with high selectivity. nih.gov In the synthesis of 2-substituted 3-hydroxypiperidines, the reduction of a ketone precursor with a sterically demanding protecting group on the nitrogen can proceed through a Felkin-Anh transition state to deliver the syn-amino alcohol, which leads to the cis-piperidinol. beilstein-journals.orgaalto.fi Conversely, manipulating these protecting groups can allow for the synthesis of the trans isomer. beilstein-journals.orgaalto.fi

| Precursor | Reducing Agent | Conditions | Major Product | Diastereomeric Ratio (dr) | Reference |

| 3-Phenyl-4-piperidone | Sodium borohydride | Ethanol, RT, 6 h | trans-3-Phenyl-4-piperidinol | trans predominant | prepchem.com |

| 5-Benzyloxy-6-hydroxy-2-piperidinones | L-Selectride | THF, -20 °C to RT | syn-Dihydroxy amides | High syn-selectivity | nih.gov |

| N-Cbz-protected amino ketone | N/A | N/A | syn-amino alcohol | >19:1 | beilstein-journals.org |

Table 2: Examples of Diastereoselective Reduction for 3-Hydroxypiperidine Synthesis.

Enantioselective Catalysis

Enantioselective catalysis provides a powerful route to chiral piperidines, including optically active this compound, by establishing the desired stereocenters with high fidelity. This can be achieved through either metal-based catalysts or biocatalysis.

A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to access enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov The process involves the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine (B1217469) with an arylboronic acid, and a final reduction step. snnu.edu.cnnih.gov This method, using a [Rh(cod)(OH)]₂ catalyst with an (S)-Segphos ligand, provides 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity (e.g., 96% ee). nih.govorganic-chemistry.org These intermediates are valuable precursors to clinically important piperidines. snnu.edu.cnnih.gov

Biocatalysis offers a highly selective alternative. Carbonyl reductases have been successfully used for the enzymatic reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate. rsc.org Two different enzymes, HeCR and DbCR, demonstrated excellent catalytic performance, achieving over 99% enantiomeric excess (ee) and over 99% conversion, producing different stereoisomers of the corresponding 3-substituted-4-hydroxypiperidine. rsc.org This highlights the potential of using stereocomplementary enzymes to access all four possible stereoisomers of such compounds. rsc.org

| Substrate | Catalyst/Enzyme | Ligand/Cofactor | Product | ee | Reference |

| Phenyl carbamate (B1207046) dihydropyridine | [Rh(cod)(OH)]₂ | (S)-Segphos | 3-Phenyl tetrahydropyridine | 96% | nih.govorganic-chemistry.org |

| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | HeCR | NADP+ | (3R,4S)-hydroxypiperidine | >99% | rsc.org |

| tert-Butyl 4-oxo-3-phenylpiperidine-1-carboxylate | DbCR | NADP+ | (3S,4R)-hydroxypiperidine | >99% | rsc.org |

Table 3: Examples of Enantioselective Catalysis for Chiral Piperidine Synthesis.

Chiral Auxiliary-Mediated Approaches

The asymmetric synthesis of substituted piperidines, including the this compound core, often employs chiral auxiliaries to establish the desired stereochemistry. This strategy, known as relayed asymmetric induction, involves temporarily attaching a chiral molecule to an achiral substrate. ru.nlsigmaaldrich.com The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product. ru.nlsigmaaldrich.com

A key method for controlling the stereochemistry at the C-3 and C-4 positions of the piperidine ring involves the 1,4-conjugate addition of aryl Grignard reagents to chiral α,β-unsaturated piperidine derivatives. google.com In this approach, a chiral auxiliary is incorporated into the piperidine precursor, often as part of an ester or amide at the 3-position. The steric and electronic properties of the auxiliary guide the incoming aryl group to a specific face of the molecule, thereby setting the trans stereochemistry. google.com A variety of chiral auxiliaries have been proven effective, including those derived from menthol, camphor, ephedrine, and substituted oxazolidinones. google.com For instance, derivatives of (1R, 2S, 5R)-(-)-8-phenylmenthol have been used to achieve high diastereoselectivity in the synthesis of 3-substituted-4-aryl piperidines. google.com

Another powerful strategy is the use of chiral auxiliaries in Mannich reactions. ru.nl Amino acid esters, for example, can serve as the stereodifferentiating group. ru.nl The installed chiral auxiliary guides the formation of a single diastereomer during the reaction cascade. ru.nl Similarly, the Evans aldol (B89426) reaction, which utilizes chiral oxazolidinone auxiliaries, is a well-established method for creating 1,2-amino alcohols with high stereocontrol, a structural motif present in 2-substituted 3-hydroxypiperidines. aalto.fi The auxiliary dictates the facial selectivity of enolate alkylation or aldol addition, and all possible diastereomers can often be synthesized by carefully selecting the auxiliary and reaction conditions.

The table below summarizes various chiral auxiliaries and their application in synthesizing chiral piperidine scaffolds.

| Chiral Auxiliary Type | Example | Application/Reaction | Reference |

| Menthol Derivatives | (1R, 2S, 5R)-(-)-8-phenylmenthol | 1,4-conjugate addition of aryl Grignards | google.com |

| Camphor Derivatives | 10-dicyclohexylsulfamoyl-isoborneol | 1,4-conjugate addition | google.com |

| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Evans aldol reaction, asymmetric alkylation | sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric reduction of ketones | sigmaaldrich.com |

| Amino Acid Esters | N/A | Mannich reaction | ru.nl |

| Ephedrine Derivatives | (1S,2S)-(+)-Pseudoephedrine | Asymmetric alkylation | sigmaaldrich.com |

Derivatization Strategies for this compound

The this compound molecule possesses three key functional sites amenable to derivatization: the piperidine nitrogen, the phenyl ring, and the hydroxyl group. Strategic modification at these positions allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

N-Alkylation and Acylation Reactions

N-Alkylation is typically achieved via reductive amination or by reaction with alkyl halides. google.comresearchgate.net Reductive amination involves treating the piperidine with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org This method is highly versatile and allows for the introduction of a wide range of substituents. For example, reaction with 3-phenylpropanal (B7769412) in the presence of NaBH(OAc)₃ yields the corresponding N-(3-phenylpropyl) derivative. acs.org

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. nih.govgoogle.com This reaction converts the basic amine into a neutral amide, which can have profound effects on the molecule's biological and chemical properties.

The table below presents examples of N-alkylation reactions on related piperidine scaffolds.

| Reactant | Reagent(s) | Product | Reference |

| 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Various alkyl halides | N-alkylated derivatives | researchgate.net |

| 3-Methyl-4-[3-(propan-2-yloxy)phenyl]piperidine | 3-Phenylpropanal, NaBH(OAc)₃, NEt₃ | N-(3-phenylpropyl) derivative | acs.org |

| 4-Methyl-4-[3-(propan-2-yloxy)phenyl]piperidine | 3-Phenylpropanal, NaCNBH₃ | N-(3-phenylpropyl) derivative | acs.org |

Modifications at the Phenyl Moiety

Functionalization of the phenyl ring provides another avenue for creating analogues of this compound. Substituents can be introduced on the aromatic ring either by starting with a pre-functionalized aryl Grignard reagent during the core synthesis or by performing electrophilic aromatic substitution on the final piperidinol product, although the latter can be complicated by competing reactions at other sites.

A common analogue features a hydroxyl group on the phenyl ring, creating a 4-(hydroxyphenyl)-3-piperidinol structure. acs.orgacs.org These phenolic derivatives are often synthesized from corresponding alkoxy-substituted precursors, such as a 4-(3-methoxyphenyl) or 4-(3-benzyloxyphenyl) intermediate, with the final step being a deprotection (e.g., demethylation using HBr). google.com Other modifications include the introduction of halogens or trifluoromethyl groups, as seen in the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues. researchgate.net These substitutions can modulate factors such as lipophilicity, electronic character, and metabolic stability.

Hydroxyl Group Functionalization (e.g., Esterification)

The secondary hydroxyl group at the C-3 position is a key functional handle for derivatization, most commonly through esterification. Esterification converts the alcohol into an ester, which can serve as a prodrug moiety or alter the molecule's binding interactions with biological targets.

Stereochemistry and Conformational Analysis of Trans 4 Phenyl 3 Piperidinol Systems

Configurational Assignment Methodologies

The determination of the absolute and relative stereochemistry of trans-4-Phenyl-3-piperidinol systems relies on a combination of spectroscopic techniques and, in some cases, X-ray crystallography. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a cornerstone for configurational assignment.

In ¹H NMR, the coupling constants (³J values) between adjacent protons on the piperidine (B6355638) ring provide valuable information about their dihedral angles, which in turn helps to deduce the relative orientation of substituents. For instance, larger coupling constants are typically observed for diaxial protons compared to axial-equatorial or diequatorial protons. The chemical shifts of specific protons can also be indicative of their spatial environment.

Conformational Preferences of the Piperidine Ring System

The piperidine ring in this compound systems predominantly adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, substituents can occupy either axial or equatorial positions. The preference for one chair conformation over another is governed by a complex interplay of steric and electronic factors.

Theoretical studies, including quantum chemical calculations, can be employed to estimate the relative free energies and populations of different conformations. acs.orgresearchgate.net These computational methods complement experimental data and provide a deeper understanding of the conformational landscape of these molecules.

Influence of Substituents on Ring Conformation

The nature and position of substituents on the piperidine ring and the nitrogen atom play a crucial role in dictating the conformational equilibrium.

N-Substituents: The substituent on the nitrogen atom can exist in either an equatorial or axial orientation. The equilibrium between these two forms is influenced by the size of the substituent. Larger N-substituents will generally favor the equatorial position to avoid steric interactions with the axial protons on the ring. researchgate.net However, in some cases, an axial orientation of the N-substituent may be preferred due to other interactions. researchgate.net

The presence of additional substituents can further influence the conformational landscape. For example, the introduction of a methyl group at the 3-position can introduce additional steric considerations that shift the conformational equilibrium. acs.org The interplay between all substituents must be considered to predict the most stable conformation.

The following table summarizes the influence of various substituents on the piperidine ring conformation based on findings from related systems.

| Substituent | Position | General Influence on Conformation |

| Phenyl | C4 | Strongly favors an equatorial orientation to minimize steric strain. researchgate.netacs.org |

| Hydroxyl | C3 | Its orientation is trans to the C4-phenyl group. |

| Alkyl/Aryl on Nitrogen | N1 | Larger groups generally prefer an equatorial position. researchgate.net |

| Methyl | C3 | Introduces further steric interactions that can influence the ring's conformational preference. acs.org |

trans Diastereoselectivity in Synthesis and its Structural Implications

The synthesis of this compound often involves the reduction of a corresponding 4-phenyl-3-piperidone precursor. The stereochemical outcome of this reduction is crucial in establishing the desired trans relationship between the phenyl and hydroxyl groups.

The choice of reducing agent can significantly influence the diastereoselectivity of the reaction. For example, reduction of 3-phenyl-4-piperidone (B8755815) with sodium borohydride (B1222165) has been reported to yield a mixture of cis and trans isomers, with the trans isomer being predominant. prepchem.com Other synthetic strategies, such as those involving stereodivergent approaches, can provide high diastereoselectivity for either the cis or trans isomer. beilstein-journals.orgaalto.fi

Structure Activity Relationship Sar Studies of Trans 4 Phenyl 3 Piperidinol Derivatives

Elucidation of Molecular Features Governing Biological Recognition

The biological activity of trans-4-Phenyl-3-piperidinol derivatives is dictated by a combination of essential molecular features that facilitate recognition and binding to their target receptors. A foundational requirement for interaction with many of these receptors, particularly opioid receptors, is the presence of a spatially oriented basic nitrogen and a hydroxylated phenyl ring. nih.gov The tertiary nitrogen, which is typically protonated under physiological conditions, and the phenolic hydroxyl group are considered part of the "message" domain that anchors the ligand to the receptor. nih.govresearchgate.net

The piperidine (B6355638) ring itself plays a crucial role in orienting these key functional groups. X-ray crystallography studies have revealed that the piperidine ring often adopts a chair conformation. nih.gov In active conformations, the 4-phenyl group frequently assumes an equatorial position. acs.org This specific orientation is believed to be critical for the observed biological activity, as it properly positions the phenyl ring for interaction with the receptor binding pocket. acs.org

Impact of N-Substituents on Receptor Binding Profiles

The substituent attached to the piperidine nitrogen (N-substituent) has a profound impact on the receptor binding affinity and selectivity of this compound derivatives. Research has shown that the nature, size, and conformation of the N-substituent can dramatically alter the pharmacological profile of the molecule. nih.govnih.gov

In the context of opioid receptor ligands, the N-substituent is a key determinant of whether a compound will act as an agonist, antagonist, or have a mixed profile. acs.orgmdpi.com For instance, in a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, the N-substituent was found to influence opioid receptor binding affinity and antagonist potency, while all tested compounds remained pure antagonists regardless of the N-substituent. nih.gov

Studies have explored a wide variety of N-substituents, including alkyl, arylalkyl, and more complex moieties. For example, replacing an N-phenethyl group with an N-phenylpropyl group has been shown to significantly reduce binding affinity at the µ-opioid receptor. plos.org The length and flexibility of the linker between the nitrogen and any appended ring system are also critical. Optimal potency has been observed with a three-atom spacer connecting the nitrogen to a phenyl, thiophene, or cyclohexyl group. nih.gov

Furthermore, the conformation of the N-substituent is crucial. Studies using rigid and flexible N-substituents have suggested that a conformation where the connecting chain is extended away from the piperidine nitrogen, with the attached ring system rotated out-of-plane, is favorable for high-affinity binding. nih.gov The presence of bulky groups or substituents that restrict free rotation can lead to a significant loss of potency. nih.govnih.gov

Theoretical and Computational Investigations

Molecular Modeling and Docking Studies of Ligand-Receptor Complexes

Molecular modeling and docking are pivotal computational techniques for understanding how a ligand, such as trans-4-Phenyl-3-piperidinol, might interact with a biological target, typically a protein receptor. These studies can predict the preferred binding orientation and affinity of the molecule within the receptor's active site, which is crucial for its potential pharmacological activity.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology would involve:

Receptor Preparation: Obtaining the 3D structure of a target receptor, often from crystallographic data.

Ligand Preparation: Building the 3D structure of this compound and optimizing its geometry to find a low-energy conformation.

Docking Simulation: Using algorithms to place the ligand into the receptor's binding site in numerous possible orientations and conformations.

Scoring and Analysis: Calculating the binding affinity for each pose to identify the most stable ligand-receptor complex. The interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex are then analyzed.

For analogous compounds, docking studies have been instrumental. For example, in the study of other bioactive molecules, docking simulations have revealed key interactions and binding energies. researchgate.net A hypothetical docking study of this compound could yield data similar to that shown in the illustrative table below.

Table 1: Illustrative Molecular Docking Results for a Hypothetical Receptor

| Parameter | Value |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Key Interacting Residues | TYR120, SER234, PHE345 |

| Hydrogen Bonds Formed | 2 (with TYR120, SER234) |

| Hydrophobic Interactions | Phenyl ring with PHE345 |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. mdpi.comqulacs.org These calculations can provide valuable information about the reactivity, stability, and spectroscopic characteristics of this compound. Methods like Density Functional Theory (DFT) are commonly used for these purposes. researchgate.net

Key electronic properties that can be calculated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules.

Table 2: Illustrative Calculated Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.1 D | Indicates moderate polarity |

Conformational Landscape Exploration via Computational Methods

Computational methods are used to explore the conformational landscape and identify the most stable conformers. researchgate.net This typically involves:

Conformational Search: Using molecular mechanics or semi-empirical methods to generate a wide range of possible conformations.

Geometry Optimization: Optimizing the geometry of the most promising conformers using higher-level quantum chemical methods (e.g., DFT).

Energy Calculation: Calculating the relative energies of the optimized conformers to determine their stability and population at a given temperature.

For substituted piperidines, it is well-established that the chair conformation is generally the most stable. The substituents' preference for either an axial or equatorial position is governed by steric and electronic factors. nih.govd-nb.info In this compound, the bulky phenyl group would be expected to strongly prefer an equatorial position to minimize steric hindrance.

Table 3: Illustrative Relative Energies of this compound Conformers

| Conformer (Chair form) | Phenyl Group | Hydroxyl Group | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 0.0 (most stable) |

| 2 | Axial | Axial | > 5.0 |

Prediction of Structure-Activity Relationships through in silico Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These in silico models, once validated, can be used to predict the activity of new, unsynthesized compounds. ijpsonline.commdpi.com

For a series of this compound derivatives, a QSAR study would involve:

Data Collection: Gathering a dataset of compounds with experimentally measured biological activities.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify their physicochemical properties (e.g., logP, molecular weight, electronic properties, and shape). mdpi.com

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with biological activity.

Model Validation: Testing the model's predictive power on an external set of compounds not used in the model development.

While a specific QSAR model for this compound is not published, the general form of a QSAR equation is as follows:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

This approach allows researchers to identify which molecular properties are most important for the desired activity, thereby guiding the synthesis of more potent and selective compounds.

Applications in Chemical Synthesis As Chiral Building Blocks

Role of 3-Piperidinols in Natural Product Synthesis

For instance, the 3-piperidinol alkaloid family, which includes compounds like cassine, spectaline, and prosophylline, showcases the prevalence of this structural core. nih.govacs.org The synthesis of these and other related alkaloids often involves the use of versatile chiral building blocks that contain the 3-piperidinol skeleton. nih.govacs.org

Utility in the Construction of Complex Heterocyclic Scaffolds

The defined stereochemistry of trans-4-Phenyl-3-piperidinol makes it an excellent starting material for the synthesis of more intricate heterocyclic systems. The piperidine (B6355638) ring can serve as a scaffold upon which other rings can be annulated, leading to the formation of polycyclic structures. These complex heterocyclic scaffolds are of great interest in medicinal chemistry due to their potential to interact with a wide range of biological targets. mdpi.com

The construction of such scaffolds often involves transformations that take advantage of the existing functionality of the 3-piperidinol ring. The hydroxyl and secondary amine groups can be selectively modified to introduce new functionalities or to facilitate cyclization reactions. This approach provides a powerful tool for the efficient synthesis of diverse libraries of compounds for drug discovery programs. uni-regensburg.deresearchgate.net

Enantiomerically Enriched this compound as a Synthetic Intermediate

The use of enantiomerically pure forms of this compound is critical in the synthesis of chiral drugs and other biologically active molecules. The stereochemistry of the final product is often directly correlated with its pharmacological activity. Therefore, starting with an enantiomerically enriched building block is a highly efficient strategy to ensure the stereochemical integrity of the target molecule. google.com

The synthesis of specific enantiomers of biologically active compounds often relies on the availability of chiral intermediates like enantiomerically pure this compound. acs.org For example, it can be a key intermediate in the synthesis of potent and selective receptor antagonists. The preparation of such enantiomerically enriched piperidinols can be achieved through various methods, including asymmetric synthesis and resolution of racemic mixtures. google.com

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The specific three-dimensional orientation of atoms within trans-4-phenyl-3-piperidinol is intrinsically linked to its biological function. Consequently, the creation of highly efficient and stereoselective synthetic methodologies remains a paramount objective in contemporary research. While established synthetic routes often require multiple steps and laborious separation of stereoisomers, emerging research focuses on more streamlined and atom-economical strategies.

A primary area of exploration is asymmetric catalysis, which utilizes small quantities of a chiral catalyst to guide the formation of the desired stereoisomer with high precision. Researchers are investigating a variety of catalytic systems, including those based on transition metals and organocatalysts, to achieve the enantioselective synthesis of specific this compound enantiomers. For example, developing novel chiral ligands for rhodium- or ruthenium-catalyzed asymmetric hydrogenation of N-protected 4-phenyl-3-piperidinone precursors represents a promising approach. The ultimate aim is to establish synthetic pathways that are not only highly stereoselective but also scalable and environmentally sustainable.

Another significant trend is the application of biocatalysis. Enzymes, such as ketoreductases, can demonstrate exceptional stereoselectivity in the reduction of ketone precursors to their corresponding alcohols. The use of genetically engineered ketoreductases to produce enantiomerically pure this compound is an active field of study, offering the potential for highly efficient and "green" synthetic processes.

Advanced Computational Approaches for SAR and Mechanism Elucidation

A molecular-level understanding of the interaction between this compound and its biological targets is fundamental for designing more effective therapeutic agents. Advanced computational chemistry techniques have become indispensable in this pursuit, offering insights that are often challenging to obtain through experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) studies are being utilized to construct predictive models that correlate the structural features of this compound analogues with their biological activity. By analyzing datasets of compounds with known activities, these models can pinpoint key molecular descriptors—such as electronic properties, steric factors, and hydrophobicity—that dictate potency and selectivity. This information provides a rational basis for designing new analogues with enhanced properties.

Molecular docking and molecular dynamics (MD) simulations are employed to visualize and analyze the binding of this compound-based ligands to their target proteins, such as the dopamine (B1211576) transporter (DAT) or the serotonin (B10506) transporter (SERT). These simulations can identify the specific amino acid residues involved in the binding event, delineate key intermolecular interactions (e.g., hydrogen bonds, aromatic interactions), and characterize the conformational adjustments that occur upon ligand binding. This detailed mechanistic insight is invaluable for rational drug design and can help explain, for instance, why the trans configuration often exhibits greater activity than the cis isomer by revealing a more favorable binding orientation within the target protein.

Exploration of New Chemical Reactivity and Transformations

Researchers are continuously probing the chemical reactivity of the this compound core to generate novel derivatives with diverse pharmacological profiles. The hydroxyl and secondary amine functionalities of the piperidine (B6355638) ring serve as versatile anchor points for chemical modification.

One major focus is the derivatization of the hydroxyl group to introduce new chemical moieties. This can involve esterification, etherification, or conversion to other functional groups to modulate properties such as lipophilicity, metabolic stability, and target-binding affinity. For example, the synthesis of novel ester or ether analogues can result in compounds with altered pharmacokinetic profiles.

The nitrogen atom of the piperidine ring is another critical site for modification. N-alkylation, N-acylation, and N-arylation are common strategies employed to explore structure-activity relationships. The introduction of various substituents on the nitrogen can significantly influence the compound's affinity and selectivity for different transporters and receptors. The length and chemical nature of an N-alkyl chain, for instance, can modulate a compound's activity at DAT and SERT.

Furthermore, more intricate transformations that modify the piperidine or phenyl rings are under investigation. These may include ring-opening or ring-expansion strategies, as well as the introduction of substituents onto the phenyl ring to probe interactions with specific subpockets of the target's binding site.

Design of Next-Generation Analogues Based on Structural Insights

The integration of advancements in synthesis, computational modeling, and reactivity studies culminates in the rational design of next-generation analogues of this compound. By leveraging structural insights from X-ray crystallography of ligand-target complexes and computational simulations, chemists can design new molecules with a greater likelihood of therapeutic success.

A key strategy involves the design of conformationally constrained analogues. By incorporating rigidifying elements into the molecular structure, it is possible to "lock" the molecule into its bioactive conformation, which can lead to enhanced potency and selectivity. This may be achieved by incorporating the piperidine ring into a bicyclic or polycyclic framework.

Another important approach is the application of bioisosteric replacement. This entails substituting certain functional groups with others that possess similar steric and electronic characteristics but may offer advantages in terms of metabolic stability, toxicity, or synthetic accessibility. For example, the phenyl group could be replaced by other aromatic or heteroaromatic rings to explore new interactions with the target protein.

The following table summarizes key research directions and their potential impact on the development of compounds based on this compound.

| Research Area | Focus | Potential Impact |

| Novel Stereoselective Synthesis | Asymmetric catalysis, biocatalysis | More efficient, scalable, and environmentally friendly access to enantiomerically pure compounds. |

| Advanced Computational Approaches | QSAR, molecular docking, MD simulations | Deeper understanding of structure-activity relationships and binding mechanisms, enabling rational drug design. |

| New Chemical Reactivity | Derivatization of hydroxyl and amine groups, ring modifications | Access to novel chemical space and compounds with diverse pharmacological profiles. |

| Next-Generation Analogue Design | Conformationally constrained analogues, bioisosteric replacement | Development of more potent, selective, and drug-like candidates with improved therapeutic potential. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-4-Phenyl-3-piperidinol and its structural analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with piperidine precursors. For example, analogs like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives are synthesized via nucleophilic substitution or coupling reactions, yielding products with 71–83% efficiency. Characterization includes melting point determination, elemental analysis (e.g., C, H, N, Cl deviations within ±0.3% of theoretical values ), and spectroscopic validation (UV, IR, NMR) .

Q. How are structural and purity benchmarks established for this compound derivatives?

- Methodological Answer : Elemental analysis (e.g., %C, %H, %N) and chromatographic techniques (HPLC, TLC) are critical. For instance, discrepancies between theoretical and observed values (e.g., 65.66% C vs. 65.53% found ) necessitate recrystallization or column chromatography. Mass spectrometry further confirms molecular ion peaks (e.g., m/z 528.7889 for C₂₄H₂₂NO₂BrClF₃ ).

Q. What spectroscopic methods are essential for characterizing this compound derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹).

- ¹H/¹³C NMR : Resolves stereochemistry (e.g., axial vs. equatorial phenyl substitution).

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values) require systematic validation:

- Reproducibility checks : Replicate synthesis under controlled conditions (temperature, solvent purity).

- Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls.

- Data triangulation : Cross-validate with orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. What strategies optimize the selectivity of this compound derivatives for target receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., 4-Cl vs. 4-CF₃) to assess steric/electronic effects.

- Molecular docking : Simulate binding poses with receptors (e.g., 5-HT₃ or opioid receptors) using software like AutoDock Vina.

- In vivo profiling : Compare pharmacokinetics (e.g., logP = 1.5 for analogs ) to refine bioavailability .

Q. How can advanced NMR techniques resolve stereochemical ambiguities in this compound analogs?

- Methodological Answer :

- NOESY/ROESY : Detect spatial proximity between protons (e.g., trans vs. cis diastereomers).

- Chiral chromatography : Separate enantiomers using columns like Chiralpak AD-H.

- X-ray crystallography : Confirm absolute configuration for lead compounds .

Data Analysis and Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post-hoc tests : Compare multiple analogs (p < 0.05 significance threshold).

- Meta-analysis : Pool data from independent studies to identify trends (e.g., efficacy vs. logP correlations) .

Q. How should researchers design assays to evaluate metabolic stability of this compound derivatives?

- Methodological Answer :

- Liver microsome assays : Incubate compounds with human/rat microsomes, quantify parent compound via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks.

- Half-life (t₁/₂) calculation : Apply first-order kinetics to degradation curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.